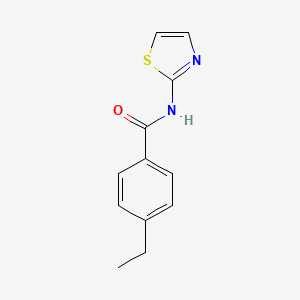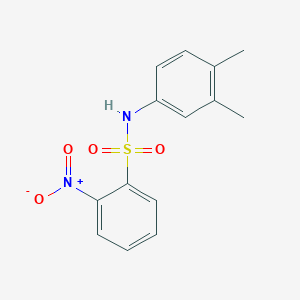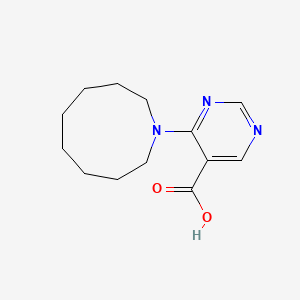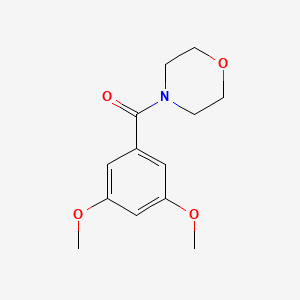![molecular formula C15H18N4O2S2 B5631381 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5631381.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiadiazolyl acetamide derivatives often involves carbodiimide condensation catalysis, a method that can be applied to generate a variety of compounds efficiently (Yu et al., 2014). For compounds closely related to our molecule of interest, reactions typically involve the initial formation of thiadiazole derivatives followed by subsequent modifications to introduce additional functional groups or structural elements.
Molecular Structure Analysis
The molecular structure of compounds containing thiadiazolyl groups has been extensively studied, highlighting their intricate 3-D arrangements and intermolecular interactions. For instance, compounds with similar structural motifs exhibit 'V'-shaped conformations due to the angles between aromatic planes, stabilized by a variety of hydrogen bonds and π-interactions, indicative of the complex structural dynamics these molecules can engage in (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazoles, including those similar to the compound , are known for participating in a wide range of chemical reactions. Their reactivity often involves nucleophilic substitution reactions, cycloadditions, and formations of various heterocyclic systems, demonstrating the versatility and reactivity of the thiadiazole core. This reactivity is leveraged in the synthesis of various derivatives with potential biological activities (Ramalingam et al., 2019).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting points, and crystalline structure, are closely tied to their molecular arrangement and substituents. X-ray diffraction analyses of similar compounds reveal detailed insights into their crystal packing, intermolecular interactions, and overall solid-state structure, which are critical for understanding their behavior in different solvents and temperatures (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of thiadiazolyl acetamides are profoundly influenced by their structural elements, including the presence of amino groups, sulfur atoms, and the acetamide linkage. These features impart the molecules with a range of chemical behaviors, from basicity and acidity (pKa values) to nucleophilicity and electrophilicity. Studies on similar molecules reveal that the thiadiazole ring imparts significant reactivity, facilitating the synthesis of diverse derivatives with varied biological and chemical properties (Duran & Canbaz, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c16-14-18-19-15(23-14)22-9-13(20)17-8-10-5-6-21-12-4-2-1-3-11(12)7-10/h1-4,10H,5-9H2,(H2,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJXSSXOCRNMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5631311.png)



![3,6-dimethyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}isoxazolo[5,4-d]pyrimidine](/img/structure/B5631350.png)
![5-methyl-1'-[2-(1H-pyrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631360.png)
![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5631361.png)

![3-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5631373.png)


![1-[(3-ethylisoxazol-5-yl)carbonyl]-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5631399.png)
![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B5631402.png)